molecular formula C₂₅H₃₄O₇ B1141419 23-Hydroxybudesonide CAS No. 109423-03-2

23-Hydroxybudesonide

Cat. No. B1141419
M. Wt: 446.53
InChI Key:
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Description

Synthesis Analysis

The synthesis of 23-hydroxybudesonide and related compounds often involves hydroxylation reactions, where a hydrogen atom is replaced by a hydroxyl group (OH). A method reported for the hydroxylation of steroids at carbon 21, which is closely related to the 23 position of interest, involves adrenal tissue preparations and a microsomal fraction of beef adrenals in the presence of reduced nucleotides and atmospheric oxygen (Ryan & Engel, 1957). Another relevant synthesis approach describes the direct hydroxylation at C-23 using the oxidoperoxymolybdenum (hexamethylphosphoric triamide) pyridine complex, showcasing a method for introducing a hydroxyl group at specific positions on steroid frameworks (Kutner & Jaworska, 1982).

Molecular Structure Analysis

The molecular structure of 23-hydroxybudesonide, like that of other hydroxylated steroids, is complex and features multiple chiral centers. The absolute configuration at C-23, crucial for its biological activity, can be determined through techniques such as molecular rotation and circular dichroism measurements. This structural complexity plays a significant role in the compound's chemical behavior and interaction with biological molecules.

Chemical Reactions and Properties

23-Hydroxybudesonide can participate in various chemical reactions characteristic of hydroxylated steroids, including esterification, oxidation, and conjugation reactions. These transformations can affect the compound's solubility, reactivity, and biological activity. The presence of a hydroxyl group at the 23 position influences the compound's physicochemical properties, such as its critical micellar concentration and hydrophilicity, compared to non-hydroxylated counterparts (Roda et al., 1990).

Scientific Research Applications

  • Metabolism of Budesonide : A study by Edsbäcker et al. (1987) explored the metabolism of budesonide in rats, mice, and humans. The study found that epimer 22S of budesonide produces a metabolite tentatively identified as 23-hydroxybudesonide, indicating the role of this compound in the metabolic pathway of budesonide (Edsbäcker et al., 1987).

  • Pharmacokinetics and Liver Distribution : Guo et al. (2018) established a method for the determination of 23-hydroxybetulinic acid, a compound similar in structure to 23-Hydroxybudesonide, in rat plasma and liver. This method was applied to a pharmacokinetics and liver distribution study, providing insight into the compound's behavior in biological systems (Guo et al., 2018).

  • Liver First-Pass Effect and Distribution : Tian et al. (2018) conducted a study on the pharmacokinetics, liver first-pass effect, and distribution of various compounds including 23-hydroxybetulinic acid. This research adds to the understanding of how compounds similar to 23-Hydroxybudesonide are processed in the body (Tian et al., 2018).

  • Antitumor Activities : Research by Zheng et al. (2010) explored the antitumor activities of 23-Hydroxybetulinic acid and its synergistic effects with doxorubicin. This study highlights the potential application of compounds like 23-Hydroxybudesonide in cancer treatment (Zheng et al., 2010).

  • Apoptotic Effect in Cancer Treatment : Ji et al. (2002) investigated the apoptotic effects of 23-Hydroxybetulinic acid on human leukemia HL-60 cells, further emphasizing the potential of this compound in cancer therapy (Ji et al., 2002).

Future Directions

While there are no specific future directions mentioned for 23-Hydroxybudesonide, the pharmacological treatment of Generalised Anxiety Disorder suggests the modulation of either the serotonin or the GABA neurotransmitter systems as the basis for the most effective treatments7. This could potentially open up new avenues for research into 23-Hydroxybudesonide and its applications.


Please note that this information is based on the available resources and may not be fully comprehensive.


properties

IUPAC Name

(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20-,21+,22?,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFKEHNWUXWRPI-ONOUISOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1O[C@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

23-Hydroxybudesonide

Citations

For This Compound
10
Citations
JR Richter - Topical Corticosteroids, 1992 - karger.com
… vitro a total of five metabolites: 16a-hydroxyprednisolone, 6ß-hydroxybudesonide, 23-hydroxybudesonide, A6-budesonide and one unknown compound have been isolated [14], These …
Number of citations: 1 karger.com
S Edsbäcker, P Andersson, C Lindberg… - Drug Metabolism and …, 1987 - ASPET
… Epimer 22R gave 16 alpha-hydroxyprednisolone, while epimer 22S produced a metabolite tentatively identified as 23-hydroxybudesonide. Otherwise, budesonide followed the general …
Number of citations: 90 dmd.aspetjournals.org
F Oueslati, A Siaї, E Hentati, SB Amor, N Fenina… - dshs-koeln.de
… mg) showed that BUD is converted to 16α-hydroxyprednisolone, 16α-hydroxyprednisone, 6β-hydroxybudesonide, 3α, 3β–dihydro-16α-hydroxy-prednisone and 23-hydroxybudesonide. …
Number of citations: 0 www.dshs-koeln.de
P Andersson, LE Appelgren… - Acta pharmacologica et …, 1986 - Wiley Online Library
… and 23-hydroxybudesonide. Budesonide eluted at 22-28 min. and the metabolites at 3841 … de, 23-hydroxybudesonide and A6-budesonide (Edsbacker ct ul., unpublished results). In the …
Number of citations: 14 onlinelibrary.wiley.com
AB Freeling - 1990 - spiral.imperial.ac.uk
… The 22S epimer is metabolised to 23hydroxybudesonide by rat liver, whereas the 22R epimer … metabolised to 16a-hydroxyprednisolone and the 22S epimer to 23-hydroxybudesonide. …
Number of citations: 2 spiral.imperial.ac.uk
A Hobson - 2023 - books.google.com
… systemic exposure resulting from extensive hepatic metabolism to 3 lower potency metabolites [38] (6βhydroxybudesonide, 16α-hydroxyprednisolone and 23-hydroxybudesonide). It …
Number of citations: 1 books.google.com
A Hobson - The Medicinal Chemistry of Glucocorticoid Receptor …, 2023 - Springer
… systemic exposure resulting from extensive hepatic metabolism to 3 lower potency metabolites [38] (6β-hydroxybudesonide, 16α-hydroxyprednisolone and 23-hydroxybudesonide). It …
Number of citations: 0 link.springer.com
S Lacorte, C Gómez-Canela, C Calas-Blanchard - Molecules, 2021 - mdpi.com
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 6 www.mdpi.com
S Lacorte Bruguera, C Gómez-Canela… - 2021 - digital.csic.es
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 0 digital.csic.es
JR Richter - Topical Corticosteroids, 1992 - Karger
Number of citations: 0

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